N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide
Overview
Description
N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and a phenylacetamide moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide typically involves the reaction of 4-(dimethylamino)naphthalen-1-amine with 2-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylethylamine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide is primarily based on its ability to interact with biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s photophysical properties also make it useful for studying molecular interactions and dynamics in biological systems .
Comparison with Similar Compounds
Similar Compounds
Naphthalimide derivatives: Known for their strong fluorescence and used in similar applications as N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide.
Benzamide derivatives: Share structural similarities and are used in medicinal chemistry for their pharmacological properties.
Aminonaphthalene derivatives: Used in the synthesis of dyes and pigments due to their vibrant colors.
Uniqueness
This compound stands out due to its unique combination of a naphthalene ring with a dimethylamino group and a phenylacetamide moiety. This structure imparts distinct photophysical properties, making it highly valuable in fluorescence-based applications and electronic materials research.
Properties
IUPAC Name |
N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-20(23)14-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFKDIVFUIWLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324812 | |
Record name | N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648663 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
428482-25-1 | |
Record name | N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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